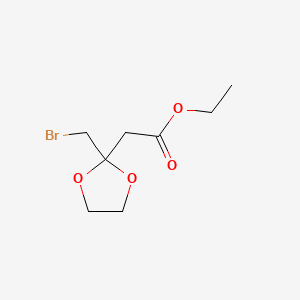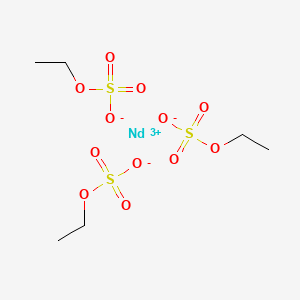
2,5,7,10-Tetraoxaundecane, 6-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7,10-Tetraoxaundecane, 6-ethyl- is a chemical compound known for its unique structure and properties. It is an acetal, which is a type of compound formed from an alcohol and an aldehyde. This compound is often used as a solvent due to its high solvency and stability in neutral and basic environments .
Méthodes De Préparation
The synthesis of 2,5,7,10-Tetraoxaundecane, 6-ethyl- typically involves the aldol condensation of ethylene glycol monomethyl ether and formaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,5,7,10-Tetraoxaundecane, 6-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although the exact reagents and products depend on the reaction environment.
Reduction: It can also undergo reduction reactions, typically involving hydrogenation.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Applications De Recherche Scientifique
2,5,7,10-Tetraoxaundecane, 6-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes due to its high solvency and stability.
Biology: Its properties make it useful in biological studies, particularly in the preparation of samples and reagents.
Medicine: While not directly used as a drug, it plays a role in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2,5,7,10-Tetraoxaundecane, 6-ethyl- involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both polar and non-polar compounds, making it versatile in different environments .
Comparaison Avec Des Composés Similaires
2,5,7,10-Tetraoxaundecane, 6-ethyl- can be compared with other similar compounds such as:
2,5,7,10-Tetraoxaundecane, 6-methyl-: This compound has a similar structure but with a methyl group instead of an ethyl group.
2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-: This compound includes a silicon atom in its structure, which can alter its chemical properties and applications. The uniqueness of 2,5,7,10-Tetraoxaundecane, 6-ethyl- lies in its balance of solvency, stability, and eco-friendliness, making it a preferred choice in various applications.
Propriétés
Numéro CAS |
71563-31-0 |
|---|---|
Formule moléculaire |
C9H20O4 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1,1-bis(2-methoxyethoxy)propane |
InChI |
InChI=1S/C9H20O4/c1-4-9(12-7-5-10-2)13-8-6-11-3/h9H,4-8H2,1-3H3 |
Clé InChI |
BSPVHDPHFUHFRW-UHFFFAOYSA-N |
SMILES canonique |
CCC(OCCOC)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


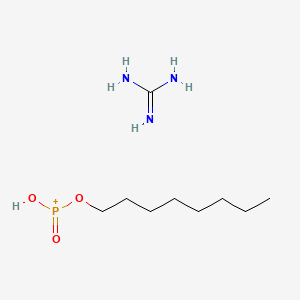

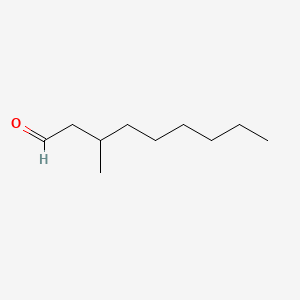
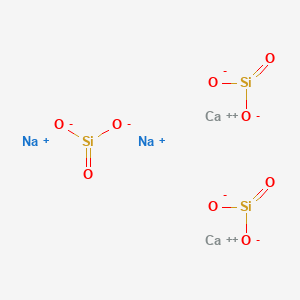
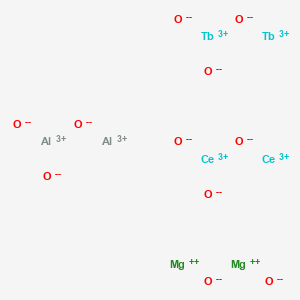
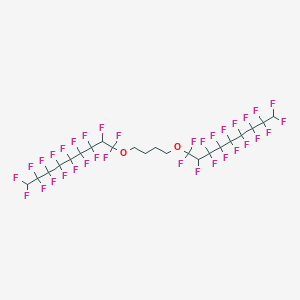


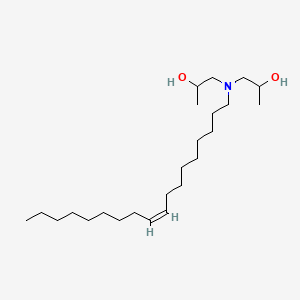
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
